
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide is an organosulfur compound with the molecular formula C26H20O3S. This compound is characterized by a dioxathiolane ring, which is a five-membered ring containing two oxygen atoms and one sulfur atom. The presence of four phenyl groups attached to the ring enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of a suitable precursor with sulfur dioxide. One common method involves the cyclization of a diol with sulfur dioxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: A simpler analog with similar reactivity but lacking the phenyl groups.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: A related compound with phosphorus instead of sulfur.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with different reactivity.
Uniqueness
4,4,5,5-Tetraphenyl-1,3,2-dioxathiolane 2-oxide is unique due to the presence of four phenyl groups, which enhance its stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
34737-62-7 |
|---|---|
Formule moléculaire |
C26H20O3S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
4,4,5,5-tetraphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C26H20O3S/c27-30-28-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)26(29-30,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clé InChI |
PTYZVNIRLCVZBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(OS(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


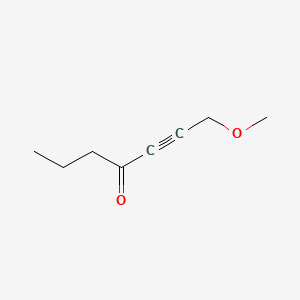


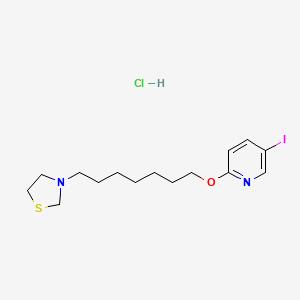
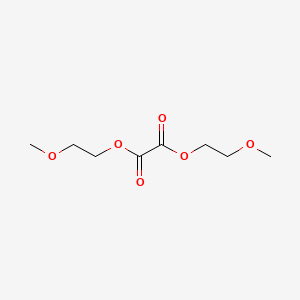
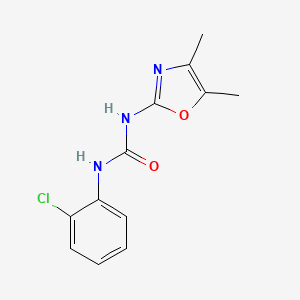

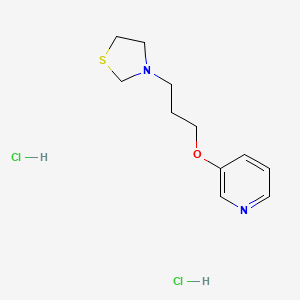
![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
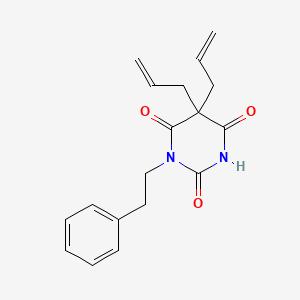
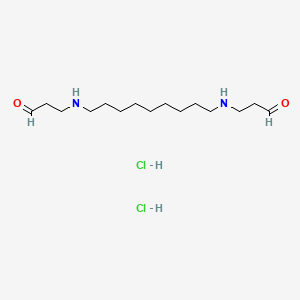
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)

